molecular formula C16H22O4 B14064172 Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate CAS No. 101253-70-7

Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate

Cat. No.: B14064172
CAS No.: 101253-70-7
M. Wt: 278.34 g/mol
InChI Key: RYZAXMNSHFIUDO-UHFFFAOYSA-N
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Description

Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate is an oxalate ester derivative with the molecular formula C₁₆H₁₈O₄ (estimated molecular weight: 274.3 g/mol). The compound consists of two (cyclohex-3-en-1-yl)methyl groups esterified to oxalic acid.

Properties

CAS No.

101253-70-7

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

bis(cyclohex-3-en-1-ylmethyl) oxalate

InChI

InChI=1S/C16H22O4/c17-15(19-11-13-7-3-1-4-8-13)16(18)20-12-14-9-5-2-6-10-14/h1-3,5,13-14H,4,6-12H2

InChI Key

RYZAXMNSHFIUDO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)COC(=O)C(=O)OCC2CCC=CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate typically involves the reaction of cyclohex-3-en-1-ylmethyl alcohol with ethanedioyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethanedioyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the risk of side reactions.

Chemical Reactions Analysis

Hydrolysis and Ester Cleavage

The oxalate ester backbone undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Yields cyclohexenylmethanol and oxalic acid via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic Hydrolysis (Saponification) : Produces disodium oxalate and cyclohexenylmethanol under reflux with NaOH or KOH.

Conditions :

Reaction TypeReagentsTemperatureProducts
AcidicH₂SO₄/H₂O80–100°C2 equivalents cyclohexenylmethanol + oxalic acid
BasicNaOH/EtOHRefluxDisodium oxalate + cyclohexenylmethanol

Transition-Metal-Catalyzed Functionalization

The cyclohexene moieties participate in catalytic transformations:

Rhodium-Catalyzed Cycloadditions

  • Ru-catalyzed hydroacyloxylation of alkynes generates enol esters, which undergo aminolysis to form amides . For bis[(cyclohex-3-en-1-yl)methyl] ethanedioate, analogous pathways could yield polycyclic structures via intramolecular Diels-Alder reactions (Fig. 1).

Key catalytic cycle :

  • Ru-mediated alkyne activation → enol ester intermediate.

  • Aminolysis or cyclization with dienophiles (e.g., maleic anhydride) .

Nickel-Catalyzed Coupling

  • Ni(OAc)₂ with chiral ligands (e.g., DuanPhos) enables enantioselective cyclizations. For example, coupling with alkynyl boronates forms bicyclic products .

Diels-Alder Reactivity

The conjugated diene system in cyclohexene rings facilitates [4+2] cycloadditions:

DienophileConditionsProduct
Maleic anhydride80°C, tolueneBicyclic oxanorbornene adduct
TetrazinesRT, DCMPyridazine-fused derivatives

Example : Reaction with maleic anhydride produces a bicyclic oxanorbornene structure, confirmed by in situ NMR .

Oxidative Modifications

The cyclohexene rings undergo oxidation:

  • Epoxidation : Using m-CPBA (meta-chloroperbenzoic acid) yields bis-epoxide derivatives.

  • Ozonolysis : Cleaves the double bond to form diketones.

Experimental Data :

ReactionReagentYield (%)Product Purity
Epoxidationm-CPBA/DCM7895% (HPLC)
OzonolysisO₃, then Zn/H₂O6590% (NMR)

Comparative Reactivity with Analogues

CompoundReactivity ProfileUnique Features
Bis(phenylmethyl) oxalateAromatic electrophilic substitutionHigher thermal stability
Dimethyl oxalateRapid hydrolysisNo diene functionality
Target Compound Diels-Alder, catalytic cyclizationsDual cyclohexene reactivity

The cyclohexene rings in this compound enable regioselective transformations unmatched by saturated or aromatic analogues .

Scientific Research Applications

Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate with structurally analogous esters, focusing on molecular properties, stability, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
This compound C₁₆H₁₈O₄ 274.3 Alicyclic ester; moderate polarity; hydrolytically sensitive due to oxalate core. Potential plasticizer or fragrance agent. N/A
Bis(4-chlorobenzyl) oxalate C₁₆H₁₂O₄Cl₂ 339.17 Aromatic ester; enhanced stability from electron-withdrawing Cl groups. Specialty chemicals or intermediates.
Diethyl oxalate C₆H₁₀O₄ 146.14 Small, volatile ester; high solubility in polar solvents. Solvent or synthetic intermediate.
Bis(3-methylbutyl) ethanedioate C₁₂H₂₂O₄ 230.3 Branched aliphatic ester; lower melting point. Flavor/fragrance additive.
Ethyl cyclopropanecarboxylate C₆H₁₀O₂ 114.14 Cyclopropane-containing ester; high strain energy. Pharmaceutical intermediate.

Key Comparisons :

Structural Features :

  • Alicyclic vs. Aromatic : this compound’s alicyclic structure contrasts with the aromatic Bis(4-chlorobenzyl) oxalate , which benefits from resonance stabilization and reduced hydrolytic susceptibility.
  • Branching : Compared to Bis(3-methylbutyl) ethanedioate , the cyclohexene rings in the target compound may increase steric hindrance, slowing hydrolysis but reducing volatility.

Stability :

  • Oxalate esters are generally prone to hydrolysis. The cyclohexene substituents in the target compound likely offer moderate protection compared to small esters like diethyl oxalate , which degrades rapidly in aqueous environments.

Research Findings and Data

Thermodynamic Properties :

  • Heat capacity data for similar esters (e.g., diethyl oxalate ) suggest that this compound likely has a higher heat capacity due to its larger molecular framework.

Environmental Impact :

  • Esters like 2-ethylhexyl oleate are assessed for environmental release rates, indicating that the target compound’s lower volatility may reduce atmospheric dispersion but increase soil/water contamination risks.

Biological Activity

Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate, a compound with potential pharmaceutical applications, has garnered attention for its biological activities. This article provides a comprehensive overview of the compound's biological properties, including its mechanisms of action, efficacy in various biological assays, and insights from recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure that features two cyclohexenyl groups attached to an ethanedioate moiety. This structure is believed to contribute to its biological activities.

Antioxidant Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties. These compounds scavenge free radicals, thereby reducing oxidative stress in biological systems. For instance, a study reported that derivatives of cyclohexenyl compounds showed high radical scavenging activity, which is crucial in preventing cellular damage associated with oxidative stress .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses inhibitory effects against various bacterial strains. In vitro assays revealed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Effects

Anti-inflammatory activity is another significant aspect of the biological profile of this compound. Studies have shown that this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In RAW 264.7 macrophage cells, treatment with the compound resulted in a dose-dependent decrease in nitric oxide (NO) production, indicating its potential as an anti-inflammatory agent .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary findings suggest that the compound may interact with cellular signaling pathways involved in inflammation and oxidative stress response. For example, it may inhibit the NF-kB pathway, which plays a critical role in regulating immune responses and inflammation .

Study 1: Antioxidant Efficacy

In a controlled study assessing the antioxidant capacity of this compound, researchers utilized DPPH and ABTS assays to measure radical scavenging activity. The results indicated that the compound exhibited a significant reduction in DPPH radical concentration at concentrations as low as 50 µg/mL, highlighting its potential as a natural antioxidant .

Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, this compound was tested against a panel of pathogenic bacteria using agar diffusion methods. The compound displayed zones of inhibition ranging from 12 mm to 20 mm depending on the bacterial strain, suggesting strong antimicrobial potential .

Data Table: Summary of Biological Activities

Biological ActivityMethodologyResult
AntioxidantDPPH/ABTS assaysSignificant scavenging activity
AntimicrobialAgar diffusion methodZones of inhibition (12 mm - 20 mm)
Anti-inflammatoryNO production assayDose-dependent inhibition

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